molecular formula C17H30O5 B570520 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid(Mixture of Diastereomers) CAS No. 1637562-52-7

2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid(Mixture of Diastereomers)

Cat. No. B570520
CAS RN: 1637562-52-7
M. Wt: 314.422
InChI Key: WPTRTTWYMWWUTQ-UHFFFAOYSA-N
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Description

“2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid” is a phthalate monoester derivative of Hexamol DINCH . It’s used as a plasticizer for the manufacture of flexible plastic toys, medical devices, and food packaging . The molecular formula is C17H22D8O5 and the molecular weight is 322.47 .


Physical And Chemical Properties Analysis

This compound is described as a clear, colorless, viscous oil . It’s slightly soluble in chloroform and methanol .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers) involves the protection of cyclohexanecarboxylic acid followed by the addition of a hydroxy-4-methyloctyl group. The protected intermediate is then subjected to hydrolysis to obtain the final product as a mixture of diastereomers.", "Starting Materials": ["Cyclohexanecarboxylic acid", "4-Methyl-1-heptanol", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Methanesulfonyl chloride (MsCl)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethyl acetate"], "Reaction": ["Step 1: Protection of Cyclohexanecarboxylic acid", "Cyclohexanecarboxylic acid is treated with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in ethyl acetate to form the corresponding methyl ester intermediate. The intermediate is then treated with 4-dimethylaminopyridine (DMAP) and Dicyclohexylcarbodiimide (DCC) to form the protected cyclohexanecarboxylic acid intermediate.", "Step 2: Addition of Hydroxy-4-methyloctyl group", "To a solution of the protected cyclohexanecarboxylic acid intermediate in ethyl acetate, 4-methyl-1-heptanol is added along with DMAP and DCC. The reaction mixture is stirred at room temperature for several hours to form the corresponding hydroxy-4-methyloctyl ester intermediate.", "Step 3: Hydrolysis of Protected Intermediate", "The hydroxy-4-methyloctyl ester intermediate is then subjected to hydrolysis using a mixture of NaOH and HCl in water. The resulting mixture is extracted with ethyl acetate and the organic layer is washed with brine and dried over Na2SO4. The solvent is then removed under reduced pressure to obtain the final product as a mixture of diastereomers."] }

CAS RN

1637562-52-7

Molecular Formula

C17H30O5

Molecular Weight

314.422

IUPAC Name

2-(7-hydroxy-4-methyloctoxy)carbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H30O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12-15,18H,3-11H2,1-2H3,(H,19,20)

InChI Key

WPTRTTWYMWWUTQ-UHFFFAOYSA-N

SMILES

CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(C)O

synonyms

OH-MINCH; 

Origin of Product

United States

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